molecular formula C12H19NO3 B394465 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one CAS No. 309283-87-2

7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one

Cat. No.: B394465
CAS No.: 309283-87-2
M. Wt: 225.28g/mol
InChI Key: PLGIHJGZMPBQPC-UHFFFAOYSA-N
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Description

7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[45]decan-2-one is a complex organic compound known for its unique spirocyclic structure This compound is characterized by the presence of a spiro junction, where two rings are connected through a single atom, creating a rigid and stable framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, starting materials such as 2,2,4,4-tetramethyl-3-pentanone and suitable amines can undergo cyclization reactions in the presence of catalysts to form the spirocyclic core. The reaction conditions often require precise temperature control and the use of solvents like dichloromethane or toluene to facilitate the reaction .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are optimized for maximum yield and purity. The use of continuous flow reactors can also be explored to enhance the efficiency and scalability of the synthesis process. The purification of the final product typically involves techniques such as recrystallization or chromatography to ensure high purity levels suitable for research and application purposes .

Chemical Reactions Analysis

Types of Reactions

7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methylene group can yield ketones, while reduction of carbonyl groups can produce alcohols. Substitution reactions can introduce various functional groups, enhancing the compound’s versatility .

Scientific Research Applications

7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to enzymes or receptors, modulating their activity. For instance, it may inhibit or activate certain enzymes, leading to downstream effects on cellular processes. The exact molecular targets and pathways can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7,7,9,9-Tetramethyl-4-methylene-1,3-dioxa-8-azaspiro[4.5]decan-2-one stands out due to its rigid spirocyclic framework, which imparts unique chemical and physical properties. This structure enhances its stability and reactivity, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and its potential bioactivity further distinguish it from similar compounds .

Properties

IUPAC Name

7,7,9,9-tetramethyl-4-methylidene-1,3-dioxa-8-azaspiro[4.5]decan-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H19NO3/c1-8-12(16-9(14)15-8)6-10(2,3)13-11(4,5)7-12/h13H,1,6-7H2,2-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PLGIHJGZMPBQPC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC2(CC(N1)(C)C)C(=C)OC(=O)O2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H19NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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